

physical and chemical properties of 4-Chloro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzamide

Cat. No.: B1601765

[Get Quote](#)

An In-depth Technical Guide to the Core Physical and Chemical Properties of **4-Chloro-2-hydroxybenzamide**

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive analysis of **4-Chloro-2-hydroxybenzamide**. As a Senior Application Scientist, the following discourse is structured to deliver not just data, but actionable insights into the causality behind the compound's behavior and its experimental determination.

Introduction and Strategic Importance

4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1) is a halogenated derivative of salicylamide. Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antibacterial, antimycobacterial, and antifungal properties.^[1] The introduction of a chlorine atom at the 4-position of the phenyl ring critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

This document serves as a technical primer, elucidating the fundamental physicochemical properties of **4-Chloro-2-hydroxybenzamide**. Understanding these core characteristics is paramount for its application as a synthetic building block and for the rational design of novel therapeutic agents.^[2]

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the foundation for interpreting all other chemical and physical data.

Identifier	Value	Source
CAS Number	37893-37-1	[2] [3]
Molecular Formula	C ₇ H ₆ CINO ₂	[2] [3]
Molecular Weight	171.58 g/mol	[2] [3]
IUPAC Name	4-chloro-2-hydroxybenzamide	[3]
Canonical SMILES	C1=CC(=C(C=C1Cl)O)C(=O)N	[2]
InChI Key	NNHMQZBVJPQCAK-UHFFFAOYSA-N	[4]

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a carboxamide group (-CONH₂) at position 1, and a chlorine atom (-Cl) at position 4. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature, influencing its conformation and properties.

Caption: Molecular structure of **4-Chloro-2-hydroxybenzamide**.

Core Physical Properties

The physical properties dictate the compound's behavior in various matrices, which is critical for formulation, purification, and experimental design.

Property	Value	Comments	Source
Appearance	White to off-white crystalline powder	Typical for salicylamide derivatives.	[5]
Boiling Point	312.90 °C (Predicted)	High boiling point is expected due to hydrogen bonding and molecular weight.	[2]
Melting Point	Not available	The related 5-chloro isomer melts at 200-202 °C. A similar high melting point is expected.	[6]
Solubility	Low in water; Soluble in organic solvents like ethanol, acetone, and DMSO.	The parent compound, salicylamide, has low water solubility. Halogenation often decreases aqueous solubility further.	[5]
Storage	Store at 2°C - 8°C	Recommended for maintaining long-term stability.	[2]

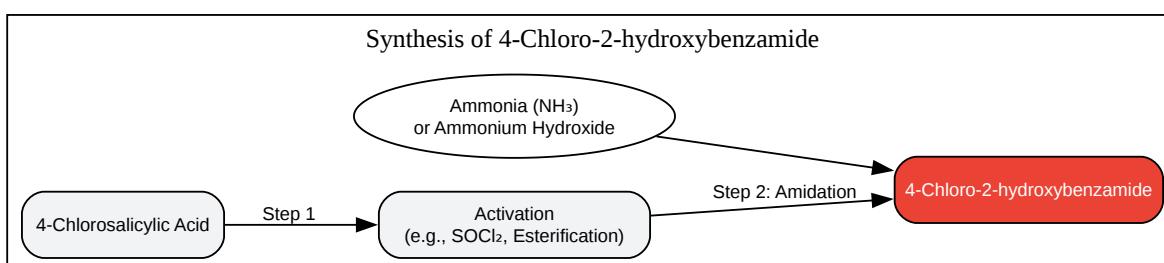
The low aqueous solubility is a common challenge with salicylamides, often necessitating the use of organic co-solvents or advanced formulation strategies in drug development.[\[1\]](#)

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While a dedicated spectrum for **4-Chloro-2-hydroxybenzamide** is not publicly available, its features can be reliably predicted based on its constituent functional groups and data from analogous structures.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The three aromatic protons will appear as a complex multiplet system due to their coupling. The amide (-NH₂) protons may appear as one or two broad singlets, and the phenolic (-OH) proton will be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents (-OH, -Cl, -CONH₂).
- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key expected absorption bands include:
 - O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
 - N-H stretch: Two distinct peaks around 3150-3500 cm⁻¹ for the primary amide.
 - C=O stretch: A strong, sharp peak around 1630-1680 cm⁻¹ for the amide carbonyl.
 - C=C stretch: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.
 - C-Cl stretch: A band in the 600-800 cm⁻¹ region.
- UV-Vis Spectroscopy: The molecule contains a substituted benzene ring, a chromophore that absorbs UV light. The presence of the hydroxyl, amide, and chloro groups will shift the absorption maxima (λ_{max}) compared to unsubstituted benzene.^[7] Electronic transitions, likely of the $\pi \rightarrow \pi^*$ type, are expected in the UV region.^[8]

Chemical Reactivity and Stability


The reactivity of **4-Chloro-2-hydroxybenzamide** is governed by its three functional groups: the phenolic hydroxyl, the primary amide, and the chloro-substituted aromatic ring.

- Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base to form a phenoxide. It can undergo O-alkylation or O-acylation reactions.

- Amide Group: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-chlorosalicylic acid and ammonia.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly activating -OH group and deactivated by the -Cl and -CONH₂ groups. The directing effects of these groups will determine the position of substitution in further reactions.
- Stability: The compound is generally stable under normal conditions but should be stored away from strong oxidizing agents, acids, and bases.^[9] As with many phenols, it may be sensitive to light and air over long periods.

Synthesis Pathway Overview

While specific manufacturing processes are proprietary, a logical and common synthetic route involves the amidation of a 4-chlorosalicylic acid derivative.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **4-Chloro-2-hydroxybenzamide**.

This two-step process typically involves first converting the carboxylic acid of 4-chlorosalicylic acid into a more reactive species (like an acyl chloride or an ester) followed by reaction with ammonia. This is a standard and robust method for amide formation.

Biological Activity and Applications

4-Chloro-2-hydroxybenzamide serves as a key intermediate in the synthesis of more complex molecules with targeted biological activities.[2] The salicylamide scaffold itself is known for a wide range of pharmacological effects. Derivatives have shown potent activity against various pathogens and cellular targets:

- **Antimycobacterial Activity:** Chloro-substituted salicylamides have demonstrated significant activity against mycobacterial strains, sometimes comparable or superior to standard drugs like isoniazid.[1]
- **Antibacterial and Antifungal Activity:** The class of compounds exhibits broad-spectrum antimicrobial properties.[1][10]
- **Antiviral Potential:** Related salicylamide derivatives, such as niclosamide, are known to possess broad-spectrum antiviral activities.[11]

The specific activity of **4-Chloro-2-hydroxybenzamide** would need to be determined through dedicated screening, but its structural similarity to other active compounds makes it a promising candidate for further investigation and a valuable scaffold for medicinal chemistry programs.

Safety and Toxicological Profile

Handling any chemical substance requires adherence to strict safety protocols. The following information is based on available data for this compound and structurally related chemicals.

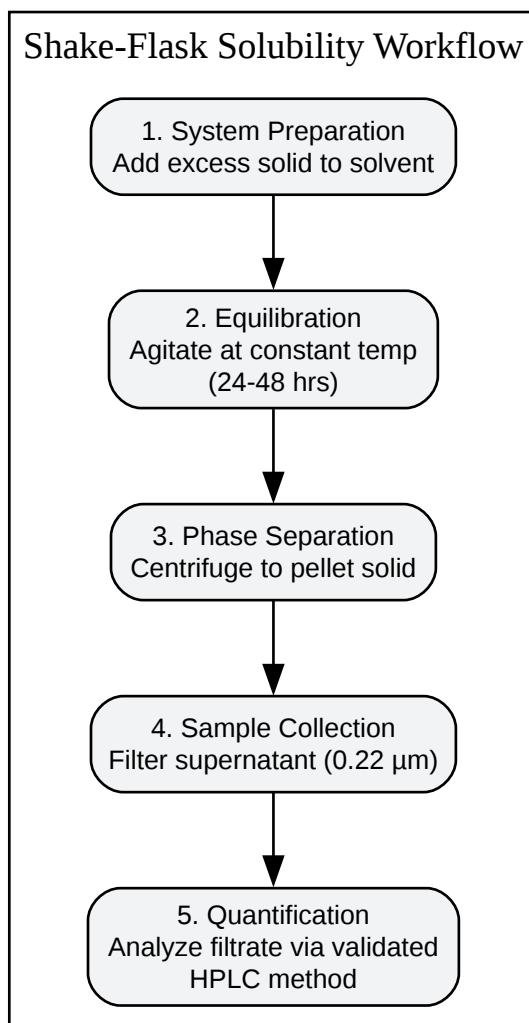
- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- **Precautionary Statements:**
 - **Prevention:** P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]
 - **Response:** P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9][12]

Experimental Protocols

The following are standardized, field-proven methodologies for characterizing key properties of **4-Chloro-2-hydroxybenzamide**.

Protocol 1: Melting Point Determination


Objective: To determine the temperature range over which the crystalline solid melts.

- Preparation: Ensure the **4-Chloro-2-hydroxybenzamide** sample is dry and finely powdered.
- Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range T_1-T_2 .

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature. This protocol is adapted from standard methods used for similar compounds like 4-Hydroxybenzamide.[13]

- System Preparation: Add an excess amount of solid **4-Chloro-2-hydroxybenzamide** to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to pellet the remaining solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.
- Quantification (HPLC): Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of **4-Chloro-2-hydroxybenzamide** using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
[13]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

4-Chloro-2-hydroxybenzamide is a well-defined chemical entity with properties that make it a valuable building block in medicinal and materials chemistry. Its characteristics—low aqueous solubility, high melting point, and specific reactivity profile—are largely dictated by the interplay of its hydroxyl, amide, and chloro-substituted aromatic functionalities. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-2-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601765#physical-and-chemical-properties-of-4-chloro-2-hydroxybenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com